Ramipril-d5 Acyl-beta-D-glucuronide is a metabolite derived from the angiotensin-converting enzyme inhibitor ramipril, which is widely used in the treatment of hypertension and heart failure. This compound represents a stable isotope-labeled version of ramipril acyl-beta-D-glucuronide, allowing for precise tracking and analysis in pharmacokinetic studies. The compound is classified under drug metabolites and is primarily used in research settings to study the metabolism of ramipril.
The compound is synthesized from ramipril, a prodrug that is converted into its active form, ramiprilat, in the liver. Ramipril-d5 Acyl-beta-D-glucuronide is categorized as a drug metabolite and belongs to the class of glucuronides, which are conjugates formed through the process of glucuronidation—a major pathway for drug metabolism in the liver. This compound is particularly relevant for studies involving drug interactions and metabolic pathways of angiotensin-converting enzyme inhibitors.
Ramipril-d5 Acyl-beta-D-glucuronide can be synthesized through a multi-step process involving the following key steps:
The synthesis may require specific conditions such as controlled temperature and pH to optimize yields and minimize by-products. Analytical methods like high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reaction and assess product purity.
Ramipril-d5 Acyl-beta-D-glucuronide has a complex molecular structure characterized by the following:
Ramipril-d5 Acyl-beta-D-glucuronide participates in various chemical reactions typical of drug metabolites:
The stability of this compound under physiological conditions is crucial for its role in drug metabolism studies. Analytical techniques such as mass spectrometry can be utilized to investigate its reactivity and degradation pathways.
Ramipril-d5 Acyl-beta-D-glucuronide functions primarily as a marker for studying the metabolism of ramipril. The mechanism involves:
Research indicates that glucuronidation significantly affects the pharmacokinetics of ramipril, altering its bioavailability and duration of action.
Purity assessments often exceed 95% as determined by HPLC analysis, ensuring reliability in research applications.
Ramipril-d5 Acyl-beta-D-glucuronide serves several important roles in scientific research:
The synthesis of Ramipril-d5 Acyl-β-D-glucuronide employs strategic deuteration to create an isotopically labeled internal standard essential for precise bioanalytical quantification. The deuterium atoms are specifically incorporated at five positions on the phenyl ring of the Ramipril moiety, creating a mass shift that differentiates it from non-deuterated metabolites in mass spectrometry analysis. This pentadeuteration pattern (D5) is confirmed through molecular formula designation as C₂₉D₅H₃₅N₂O₁₁ with a molecular weight of 597.665 g/mol [1] [2].
The synthetic pathway initiates with Ramipril-d5 (C₂₃H₂₇D₅N₂O₅), where the deuterated precursor undergoes enzymatic glucuronidation using UDP-glucuronosyltransferase enzymes to form the acyl glucuronide conjugate [3] [6]. This strategic placement on the phenyl ring maintains metabolic stability while providing sufficient mass differentiation (+5 Da) from endogenous metabolites. The deuterated phenyl group remains metabolically inert, preventing isotope effects that could alter conjugation kinetics or stability [1] [10].
Table 1: Isotopic Characterization of Ramipril-d5 Acyl-β-D-glucuronide
Characteristic | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₂₉D₅H₃₅N₂O₁₁ | Confirms D5 substitution pattern |
Molecular Weight | 597.665 g/mol | +5 Da shift from non-deuterated form |
Deuterium Position | Phenyl ring (C₆D₅) | Maintains metabolic stability |
Accurate Mass | 597.295 | MS differentiation capability |
CAS Number | 1357570-21-8 | Unique identifier for unlabelled form |
The structural integrity of Ramipril-d5 Acyl-β-D-glucuronide hinges on precise stereochemical control during conjugation. The molecule contains multiple chiral centers: the glucuronic acid moiety maintains β-configuration at the anomeric carbon (C1), while Ramipril-d5 possesses specific stereochemistry at its cyclopenta[b]pyrrole and alanine residues [2] [9]. The IUPAC name reflects this complexity: (2S,3S,4S,5R,6S)-6-(((2S,3aS,6aS)-1-((S)-2-(((S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid [2].
The conjugation occurs exclusively through an ester bond between the carboxylic acid group of Ramipril-d5 and the C1 hydroxyl of β-D-glucuronic acid, preserving the β-configuration. This linkage is highly susceptible to acyl migration – a process where the acyl group migrates to the 2-, 3-, or 4-position of the glucuronic acid ring, forming positional isomers. These isomers exhibit different chemical and biological properties, complicating analytical quantification [4] [9]. The deuterated phenyl group does not influence this migration kinetics, as confirmed by comparative stability studies with non-deuterated analogs [3] [6].
Table 2: Stereochemical Elements in Ramipril-d5 Acyl-β-D-glucuronide
Chiral Center | Configuration | Role in Stability & Reactivity |
---|---|---|
Glucuronide C1 | β-configuration | Determines biological recognition |
Alanyl residue | S-configuration | Maintains ACE binding affinity |
Cyclopenta[b]pyrrole | (2S,3aS,6aS) | Preserves metabolic stability |
Glucuronide hydroxyls | 3S,4S,5R,6S | Influences solubility and migration |
Anomeric linkage | β-1-O-acyl | Primary site for isomerization |
Purification of Ramipril-d5 Acyl-β-D-glucuronide presents significant challenges due to the inherent instability of acyl glucuronides and the need for isotopic purity >98%. The compound undergoes pH-dependent degradation via three primary pathways: hydrolysis (reversion to Ramipril-d5), intramolecular acyl migration, and intermolecular transacylation [3] [10]. Studies show deuterated variants exhibit identical degradation kinetics to non-deuterated forms, confirming isotope effects are negligible for these processes.
Chromatographic purification requires carefully optimized conditions to separate positional isomers (α/β anomers and migrated forms) while preventing on-column degradation. Reverse-phase HPLC with ion-pairing agents provides optimal resolution but introduces challenges in reagent removal [10]. Final purification typically achieves >98% chemical purity and >98% isotopic enrichment, as confirmed by LC-MS analysis showing characteristic [M-H]⁻ ion at m/z 596 and absence of +4/+6 Da satellite peaks [2] [3].
Stability during storage necessitates strict control: temperatures <-60°C, inert atmosphere, and anhydrous conditions. Lyophilization from aqueous buffers creates amorphous solids with improved stability compared to crystalline forms. Even under optimal conditions, lot-specific degradation rates of 0.5-2% per month are observed, requiring regular restandardization against certified reference materials [3] [6] [10].
Two primary synthetic approaches exist for Ramipril-d5 Acyl-β-D-glucuronide: enzymatic conjugation using liver microsomes and direct chemical coupling. Enzymatic synthesis employs UDP-glucuronosyltransferase (UGT)-enriched microsomes incubated with Ramipril-d5 and UDP-glucuronic acid. This method yields biologically relevant isomers but suffers from low efficiency (<25%) and complex purification from enzymatic matrices [3] [6].
Chemical synthesis utilizes protected glucuronic acid donors (typically methyl or benzyl esters) activated at C1. Common activation methods include imidazole carboxylates, pentafluorophenyl esters, or carbodiimide-mediated coupling with Ramipril-d5. Deprotection under carefully controlled conditions (catalytic hydrogenation or mild saponification) yields the target compound. The chemical route achieves higher yields (45-65%) but risks anomerization and requires stringent control to prevent epimerization at Ramipril's chiral centers [8] [10].
A hybrid approach recently developed uses engineered UGT2B7 enzymes in immobilized bioreactors, achieving 38% yield with reduced purification burden. All routes require rigorous QC via ¹H NMR, HPLC-UV (220nm), and LC-MS/MS to confirm structural integrity, isotopic purity, and positional isomer distribution [3] [10].
Table 3: Comparison of Synthetic Methods for Ramipril-d5 Acyl-β-D-glucuronide
Synthetic Method | Yield (%) | Isomeric Purity | Key Challenges |
---|---|---|---|
Enzymatic (Microsomal) | 15-25% | >90% β-1-O-acyl | Enzyme kinetics; matrix purification |
Chemical Coupling | 45-65% | 75-85% β-1-O-acyl | Anomerization; epimerization risk |
Protected Chemical Route | 50-70% | >95% β-1-O-acyl | Multi-step deprotection; cost |
Engineered UGT Bioreactor | 35-40% | >92% β-1-O-acyl | Enzyme stability; scalability |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0